SPL-334

Description

Structure

3D Structure

Properties

IUPAC Name |

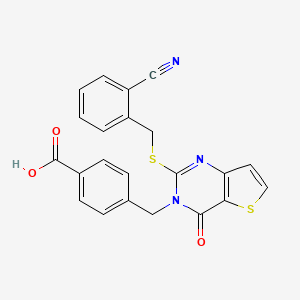

4-[[2-[(2-cyanophenyl)methylsulfanyl]-4-oxothieno[3,2-d]pyrimidin-3-yl]methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15N3O3S2/c23-11-16-3-1-2-4-17(16)13-30-22-24-18-9-10-29-19(18)20(26)25(22)12-14-5-7-15(8-6-14)21(27)28/h1-10H,12-13H2,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWWSCLNCHCROLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)C(=O)O)SC=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of SPL-334: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPL-334 is a small molecule inhibitor of S-Nitrosoglutathione reductase (GSNOR), an enzyme that plays a critical role in the metabolism of S-nitrosothiols (SNOs), which are key signaling molecules in the nitric oxide (NO) pathway. By inhibiting GSNOR, this compound modulates the levels of S-Nitrosoglutathione (GSNO), leading to a range of downstream effects with therapeutic potential in various diseases, including inflammatory and fibrotic conditions. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, signaling pathways, and the experimental evidence supporting its activity.

Core Mechanism of Action: GSNOR Inhibition

The primary molecular target of this compound is S-Nitrosoglutathione reductase (GSNOR), also known as alcohol dehydrogenase 5 (ADH5). GSNOR is a highly conserved enzyme responsible for the catabolism of GSNO, a major endogenous S-nitrosothiol. The enzymatic activity of GSNOR leads to the reduction of GSNO to an unstable intermediate, which then decomposes to glutathione disulfide (GSSG) and ammonia. This process effectively reduces the cellular pool of bioactive NO.

This compound acts as a potent and selective inhibitor of GSNOR. By binding to the enzyme, this compound blocks its catalytic activity, leading to an accumulation of intracellular GSNO. This increase in GSNO levels enhances S-nitrosylation of target proteins, a post-translational modification that regulates the function of a wide array of proteins involved in diverse cellular processes.

The kinetic and cellular characterization of novel inhibitors of GSNOR, including a compound structurally related to this compound, has been described. These inhibitors were shown to selectively inhibit GSNOR over other alcohol dehydrogenases and cause an accumulation of SNOs inside cells.

Signaling Pathways Modulated by this compound

The inhibition of GSNOR by this compound triggers a cascade of downstream signaling events, primarily mediated by the increased bioavailability of GSNO. These pathways contribute to the compound's anti-inflammatory, anti-fibrotic, and cytoprotective effects.

Enhancement of cGMP Signaling

GSNO can spontaneously release NO, which is a potent activator of soluble guanylate cyclase (sGC). Activation of sGC leads to the production of cyclic guanosine monophosphate (cGMP), a second messenger that mediates many of the physiological effects of NO, including smooth muscle relaxation and inhibition of platelet aggregation. Studies have demonstrated that GSNOR inhibitors, by increasing GSNO levels, can activate the sGC/cGMP pathway.

Caption: this compound inhibits GSNOR, increasing GSNO and NO, which activates the sGC/cGMP pathway.

Modulation of Inflammatory Responses

This compound has been shown to attenuate inflammatory responses in preclinical models of allergic airway inflammation. This is achieved, in part, by reducing the production of pro-inflammatory cytokines and chemokines. Specifically, treatment with a GSNOR inhibitor resulted in a significant decrease in the levels of Th2 cytokines IL-5 and IL-13, as well as the chemokine CCL11 (eotaxin-1), in the airways. This leads to a reduction in eosinophil and lymphocyte influx into the lungs.

Caption: this compound attenuates airway inflammation by inhibiting the production of Th2 cytokines.

Induction of the Nrf2 Antioxidant Response

In addition to its effects on NO signaling and inflammation, GSNOR inhibition has been linked to the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide range of antioxidant and cytoprotective genes. Proteomic studies have shown that GSNOR inhibition can induce Nrf2, thereby enhancing the cellular antioxidant response.

Quantitative Data

The following tables summarize the available quantitative data for this compound and related GSNOR inhibitors.

Table 1: In Vitro Potency of GSNOR Inhibitors

| Compound | Target | IC50 | Assay Conditions | Reference |

| C3 (this compound analog) | GSNOR | 2.4 µM | In vitro enzyme activity assay | Sanghani et al., 2009 |

| N6022 | GSNOR | 8 nM | In vitro enzyme activity assay | - |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Allergic Airway Inflammation

| Treatment Group | Parameter | Result | p-value | Reference |

| This compound (1 mg/kg, i.n.) | Airway Hyperreactivity (PenH) | Significant Reduction | <0.05 | Ferrini et al., 2013 |

| This compound (1 mg/kg, i.n.) | BALF Eosinophils (cells/mL) | Significant Reduction | <0.05 | Ferrini et al., 2013 |

| This compound (1 mg/kg, i.n.) | BALF Lymphocytes (cells/mL) | Significant Reduction | <0.05 | Ferrini et al., 2013 |

| This compound (1 mg/kg, i.n.) | BALF IL-5 (pg/mL) | Significant Reduction | <0.05 | Ferrini et al., 2013 |

| This compound (1 mg/kg, i.n.) | BALF IL-13 (pg/mL) | Significant Reduction | <0.05 | Ferrini et al., 2013 |

| This compound (1 mg/kg, i.n.) | BALF CCL11 (pg/mL) | Significant Reduction | <0.05 | Ferrini et al., 2013 |

Table 3: In Vivo Efficacy of this compound.1 in a Mouse Model of Cardiac Arrest

| Treatment Group | Outcome | Result | p-value | Reference |

| This compound.1 | Survival Rate | 81.8% vs 36.4% (placebo) | 0.031 | Hayashida et al., 2019 |

| This compound.1 | Neurological Deficit Score | Significant Improvement | <0.05 | Hayashida et al., 2019 |

Experimental Protocols

GSNOR Inhibition Assay (Adapted from Sanghani et al., 2009)

-

Enzyme Source: Recombinant human GSNOR is expressed and purified.

-

Assay Buffer: The reaction is typically performed in a buffer containing 100 mM sodium phosphate, pH 7.4, and 0.5 mM EDTA.

-

Substrates: The assay uses S-Nitrosoglutathione (GSNO) and NADH as substrates.

-

Procedure:

-

The reaction is initiated by the addition of the enzyme to a mixture containing the assay buffer, NADH, and varying concentrations of the inhibitor (this compound).

-

The reaction is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

The initial rates of the reaction are determined at different inhibitor concentrations.

-

-

Data Analysis: The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is calculated by fitting the data to a dose-response curve.

Mouse Model of Allergic Airway Inflammation (Adapted from Ferrini et al., 2013)

-

Animals: BALB/c mice are used for this model.

-

Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in alum on days 0 and 14.

-

Challenge: From day 21 to 27, mice are challenged daily with an aerosolized solution of OVA.

-

Treatment: this compound (e.g., 1 mg/kg) or vehicle is administered intranasally 30 minutes prior to each OVA challenge.

-

Outcome Measures (Day 28):

-

Airway Hyperreactivity: Measured using a whole-body plethysmograph in response to increasing concentrations of methacholine.

-

Bronchoalveolar Lavage (BAL): Lungs are lavaged with saline, and the BAL fluid is collected to determine the number of inflammatory cells (eosinophils, lymphocytes) by cell counting and cytokine/chemokine levels (IL-5, IL-13, CCL11) by ELISA.

-

Histology: Lungs are fixed, sectioned, and stained (e.g., with Periodic acid-Schiff) to assess inflammation and mucus production.

-

Caption: Experimental workflow for the mouse model of allergic airway inflammation.

Conclusion

This compound represents a promising therapeutic agent with a well-defined mechanism of action centered on the inhibition of GSNOR. By increasing the bioavailability of GSNO, this compound modulates key signaling pathways involved in inflammation, oxidative stress, and smooth muscle tone. The preclinical data strongly support its potential for the treatment of a range of diseases, and further investigation into its clinical utility is warranted. This technical guide provides a foundational understanding of the core mechanisms of this compound for researchers and drug development professionals engaged in the exploration of novel therapeutics targeting the nitric oxide signaling pathway.

The Biological Activity of SPL-334: A Technical Guide for GSNOR Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of SPL-334, a potent and selective inhibitor of S-Nitrosoglutathione Reductase (GSNOR). The information presented herein is intended to support researchers and drug development professionals in understanding the mechanism of action, experimental evaluation, and therapeutic potential of GSNOR inhibitors like this compound.

Introduction to GSNOR and its Inhibition

S-Nitrosoglutathione Reductase (GSNOR), also known as alcohol dehydrogenase 5 (ADH5), is a critical enzyme that regulates the intracellular levels of S-nitrosothiols (SNOs), which are key signaling molecules involved in a myriad of physiological processes. GSNOR primarily metabolizes S-nitrosoglutathione (GSNO), a major endogenous S-nitrosothiol, thereby controlling the overall cellular SNO homeostasis. Dysregulation of GSNOR activity has been implicated in the pathophysiology of various diseases, including asthma, chronic obstructive pulmonary disease (COPD), cardiovascular diseases, and inflammatory conditions.

This compound is a small molecule inhibitor of GSNOR that has been investigated for its therapeutic potential in several preclinical models. By inhibiting GSNOR, this compound leads to an accumulation of intracellular GSNO and other SNOs, which in turn modulates various downstream signaling pathways, ultimately leading to its pharmacological effects.

Quantitative Data on this compound Activity

The inhibitory potency of this compound against GSNOR has been characterized in various in vitro studies. The following tables summarize the key quantitative data.

| Parameter | Value | Species | Reference |

| IC50 | 1.9 ± 0.14 µM | Mouse | [1] |

| Ki | 1.9 ± 0.14 µM | Mouse | [1] |

Table 1: In Vitro Inhibitory Activity of this compound against GSNOR.

| Cell Line | Treatment | Effect | Reference |

| RAW 264.7 | 33 µM this compound + 500 µM GSNO | Accumulation of intracellular S-nitrosothiols | [1] |

Table 2: Cellular Activity of this compound.

Signaling Pathways Modulated by this compound

Inhibition of GSNOR by this compound leads to the modulation of several key signaling pathways, primarily through the increased bioavailability of S-nitrosothiols.

GSNOR Signaling Pathway and Inhibition by this compound

The following diagram illustrates the central role of GSNOR in S-nitrosothiol metabolism and how this compound intervenes in this pathway.

Caption: GSNOR pathway and this compound inhibition.

NF-κB Signaling Pathway

This compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses. The accumulation of SNOs due to GSNOR inhibition can lead to the S-nitrosylation of components of the NF-κB pathway, thereby inhibiting its activation.

Caption: this compound's effect on NF-κB signaling.

Soluble Guanylyl Cyclase (sGC) Pathway

By increasing the levels of nitric oxide (NO) donors like GSNO, this compound can activate the soluble guanylyl cyclase (sGC) pathway, leading to the production of cyclic guanosine monophosphate (cGMP) and subsequent vasodilation and other physiological effects.

Caption: this compound's activation of the sGC pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.

GSNOR Enzymatic Activity Assay

This assay measures the activity of GSNOR by monitoring the consumption of NADH.

Principle: GSNOR catalyzes the reduction of GSNO to glutathione disulfide (GSSG) and hydroxylamine, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH consumption is proportional to the GSNOR activity.

Materials:

-

GSNOR enzyme preparation

-

This compound or other inhibitors

-

GSNO solution

-

NADH solution

-

Reaction buffer (e.g., 20 mM Tris-HCl, pH 8.0, 0.5 mM EDTA)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, NADH, and the GSNOR enzyme preparation.

-

Add this compound at various concentrations to the reaction mixture and incubate for a specified period.

-

Initiate the reaction by adding the GSNO solution.

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

Calculate the rate of NADH consumption to determine GSNOR activity.

-

For IC50 determination, plot the percentage of inhibition against the logarithm of the inhibitor concentration.

Biotin Switch Assay for S-Nitrosylation

This assay is used to detect and quantify S-nitrosylated proteins.

Principle: The biotin switch assay involves three main steps: 1) blocking of free thiol groups, 2) selective reduction of S-nitrosothiols to thiols, and 3) labeling of the newly formed thiols with a biotinylating agent. The biotinylated proteins can then be detected by Western blotting.

Materials:

-

Cell or tissue lysates

-

Blocking buffer (containing a thiol-blocking agent like methyl methanethiosulfonate - MMTS)

-

Reducing agent (e.g., ascorbate)

-

Biotinylating agent (e.g., biotin-HPDP)

-

Streptavidin-agarose beads for enrichment (optional)

-

Reagents for Western blotting (antibodies against biotin and the protein of interest)

Procedure:

-

Lyse cells or tissues in a buffer containing a chelating agent and protease inhibitors.

-

Block free thiol groups in the protein lysate by incubating with the blocking buffer.

-

Remove the excess blocking reagent.

-

Selectively reduce S-nitrosothiols to free thiols by adding the reducing agent.

-

Label the newly formed thiol groups by incubating with the biotinylating agent.

-

The biotinylated proteins can be detected directly by Western blotting with an anti-biotin antibody or enriched using streptavidin-agarose beads followed by Western blotting for the protein of interest.

Experimental Workflow for Evaluating GSNOR Inhibitors

The following diagram outlines a typical workflow for the preclinical evaluation of a GSNOR inhibitor like this compound.

Caption: Preclinical workflow for GSNOR inhibitors.

Conclusion

This compound is a valuable research tool for investigating the biological roles of GSNOR and the therapeutic potential of its inhibition. This technical guide provides a comprehensive overview of its biological activity, including quantitative data, effects on key signaling pathways, and detailed experimental protocols. The information presented here should serve as a useful resource for scientists and researchers working in the field of nitric oxide biology and drug discovery.

References

SPL-334's role in modulating nitric oxide signaling pathways

This suggests that "SPL-334" may be:

-

An internal, preclinical, or early-stage research compound name that has not yet been disclosed in publications.

-

A misnomer or a typographical error in the query.

-

A compound that has been discontinued in early development and thus not widely reported.

Without accessible data, it is not possible to fulfill the request for a technical guide, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams.

To proceed, it is recommended to:

-

Verify the compound name and any alternative designations.

-

Provide any known context, such as the associated research institution, therapeutic area, or any preliminary findings.

Once a valid and referenced compound is identified, the requested in-depth guide can be developed.

The Therapeutic Potential of SPL-334 in Inflammatory Diseases: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

Abstract

Inflammatory diseases represent a significant burden on global health, necessitating the development of novel therapeutic strategies. SPL-334, a selective inhibitor of S-nitrosoglutathione reductase (GSNOR), has emerged as a promising candidate for the treatment of various inflammatory conditions. This technical guide provides a comprehensive overview of the therapeutic potential of this compound, focusing on its mechanism of action, preclinical efficacy in inflammatory disease models, and detailed experimental protocols. Quantitative data from key studies are summarized, and the underlying signaling pathways are visually represented to facilitate a deeper understanding of this compound's pharmacological effects.

Introduction: Targeting GSNOR in Inflammatory Diseases

S-nitrosoglutathione reductase (GSNOR) is a critical enzyme that regulates the intracellular levels of S-nitrosothiols (SNOs), particularly S-nitrosoglutathione (GSNO).[1][2] GSNO is an endogenous bronchodilator and has potent anti-inflammatory properties. In several inflammatory states, including allergic asthma, GSNOR activity is upregulated, leading to a depletion of GSNO and exacerbation of the disease pathology.[1][2] this compound is a novel, selective small-molecule inhibitor of GSNOR designed to restore GSNO levels and thereby mitigate inflammatory responses and associated symptoms.[1][2]

Mechanism of Action of this compound

This compound exerts its therapeutic effects by selectively inhibiting the enzymatic activity of GSNOR. This inhibition leads to an accumulation of intracellular GSNO, which in turn modulates multiple downstream signaling pathways implicated in inflammation.

Modulation of the sGC/cGMP Pathway

Increased levels of GSNO can lead to the activation of soluble guanylyl cyclase (sGC), which catalyzes the conversion of GTP to cyclic GMP (cGMP). cGMP is a key second messenger that mediates smooth muscle relaxation, leading to bronchodilation in the airways.

Inhibition of the NF-κB Signaling Pathway

The transcription factor nuclear factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. GSNO has been shown to inhibit the activation of NF-κB, thereby suppressing the inflammatory cascade.

Preclinical Efficacy of this compound in a Model of Allergic Airway Inflammation

The therapeutic potential of this compound has been evaluated in a well-established mouse model of ovalbumin (OVA)-induced allergic airway inflammation, which mimics key features of human asthma.[1]

Reduction of Airway Inflammation and Mucus Production

Intranasal administration of this compound resulted in a marked reduction in peribronchial and perivascular inflammation.[1] Furthermore, this compound treatment significantly decreased mucus production in the airways.[1]

Attenuation of Airway Hyperreactivity

This compound treatment led to a significant reduction in airway hyperreactivity in response to methacholine challenge, a key characteristic of asthma.[1]

Decrease in Inflammatory Cells in Bronchoalveolar Lavage Fluid (BALF)

Treatment with this compound significantly reduced the number of allergen-specific T cells and eosinophils in the bronchoalveolar lavage fluid (BALF) of OVA-challenged mice.[1]

Reduction of Pro-inflammatory Cytokines and Chemokines

This compound administration resulted in a significant decrease in the levels of key Th2 cytokines, Interleukin-5 (IL-5) and Interleukin-13 (IL-13), as well as the chemokine CCL11 (eotaxin-1) in the airways.[1]

Data Presentation

The following tables summarize the quantitative data from the preclinical evaluation of this compound in the OVA-induced allergic airway inflammation model.

Table 1: Effect of this compound on Inflammatory Cell Infiltration in BALF

| Treatment Group | Dose (mg/kg, intranasal) | CD4+ KJ-126+ T cells (x10^4) | Eosinophils (x10^4) |

| Control (no Th2 transfer) | - | 0.1 ± 0.05 | 0.2 ± 0.1 |

| Th2 + Vehicle | - | 2.5 ± 0.3 | 15.2 ± 1.8 |

| Th2 + this compound | 0.1 | 1.3 ± 0.2 | 7.5 ± 1.1 |

| Th2 + this compound | 1 | 0.8 ± 0.1 | 4.1 ± 0.9 |

| *p < 0.05, compared with Th2 + Vehicle group. Data are presented as mean ± SEM. |

Table 2: Effect of this compound on Cytokine and Chemokine Levels in BALF

| Treatment Group | Dose (mg/kg, intranasal) | IL-5 (pg/mL) | IL-13 (pg/mL) | CCL11 (eotaxin-1) (pg/mL) |

| Control (no Th2 transfer) | - | < 1.0 | < 1.0 | < 1.0 |

| Th2 + Vehicle | - | 45.3 ± 5.2 | 89.1 ± 9.7 | 120.4 ± 13.5 |

| Th2 + this compound | 1 | 21.7 ± 3.1 | 42.6 ± 5.8 | 58.9 ± 7.2 |

| p < 0.05, compared with Th2 + Vehicle group. Data are presented as mean ± SEM. |

Experimental Protocols

Ovalbumin (OVA)-Induced Allergic Airway Inflammation Mouse Model

This protocol describes the induction of allergic airway inflammation in mice, a model used to evaluate the efficacy of this compound.[1]

-

Animals: BALB/c mice are used for this model.

-

Sensitization: Mice are sensitized by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in saline on days 0 and 14.

-

Challenge: From day 21 to 23, mice are challenged with 1% OVA aerosol in a whole-body exposure chamber for 20 minutes each day.

-

Treatment: this compound (0.1 or 1 mg/kg) or vehicle is administered intranasally 30 minutes prior to each OVA challenge.

-

Outcome Measures: 24 hours after the final challenge, airway hyperreactivity is assessed, and BALF is collected for cell counts and cytokine/chemokine analysis. Lung tissue is harvested for histological examination.

Measurement of Airway Hyperreactivity

Airway hyperreactivity is assessed by measuring the change in lung resistance in response to increasing doses of methacholine using a whole-body plethysmograph.

Bronchoalveolar Lavage (BAL) and Cell Analysis

Following euthanasia, the lungs are lavaged with phosphate-buffered saline (PBS). The collected BALF is centrifuged, and the cell pellet is resuspended for total and differential cell counts using flow cytometry or cytospin preparations stained with Wright-Giemsa.

Cytokine and Chemokine Measurement

The levels of IL-5, IL-13, and CCL11 in the BALF supernatant are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Histological Analysis

Lung tissues are fixed in 10% buffered formalin, embedded in paraffin, and sectioned. The sections are stained with hematoxylin and eosin (H&E) for assessment of inflammation and with periodic acid-Schiff (PAS) for evaluation of mucus production.

Conclusion and Future Directions

The preclinical data strongly support the therapeutic potential of this compound in inflammatory diseases, particularly those characterized by Th2-mediated inflammation such as allergic asthma. By selectively inhibiting GSNOR, this compound effectively restores the levels of the anti-inflammatory and bronchodilatory molecule GSNO, leading to a significant reduction in airway inflammation, hyperreactivity, and mucus production in a relevant animal model. The detailed experimental protocols provided herein offer a framework for further investigation into the efficacy and mechanism of action of this compound. Future studies should focus on evaluating the therapeutic potential of this compound in other inflammatory disease models and progressing this promising candidate towards clinical development.

References

SPL-334: A Novel Inhibitor of Th2 Cytokine Production and its Therapeutic Potential in Allergic Airway Inflammation

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the impact of SPL-334, a selective inhibitor of S-nitrosoglutathione reductase (GSNOR), on the production of key Th2 cytokines, Interleukin-5 (IL-5) and Interleukin-13 (IL-13). Allergic asthma is fundamentally driven by Th2-mediated inflammation, leading to airway hyperresponsiveness, mucus production, and eosinophil accumulation. The data presented herein, derived from a preclinical mouse model of allergic airway inflammation, demonstrates the potential of this compound as a novel therapeutic agent for diseases characterized by a dominant Th2 inflammatory response.[1]

Quantitative Impact of this compound on IL-5 and IL-13 Production

Intranasal administration of this compound resulted in a statistically significant and dose-dependent reduction in the levels of both IL-5 and IL-13 in the bronchoalveolar lavage fluid (BALF) of mice with allergen-induced airway inflammation.[1] The following tables summarize the quantitative data from this key study.

Table 1: Effect of this compound on IL-5 Levels in Bronchoalveolar Lavage Fluid (BALF)

| Treatment Group | Dose (mg/kg, intranasal) | Mean IL-5 Concentration (pg/mL) ± SEM | Fold Change vs. Vehicle |

| Control (No Th2 cells) | N/A | Undetectable | N/A |

| Vehicle (Th2 cells) | N/A | 15.8 ± 2.1 | 1.00 |

| This compound | 0.1 | 8.2 ± 1.5 | 0.52 |

| This compound | 1 | 5.5 ± 1.1 | 0.35 |

*p < 0.05 compared to the vehicle-treated group.

Table 2: Effect of this compound on IL-13 Levels in Bronchoalveolar Lavage Fluid (BALF)

| Treatment Group | Dose (mg/kg, intranasal) | Mean IL-13 Concentration (pg/mL) ± SEM | Fold Change vs. Vehicle |

| Control (No Th2 cells) | N/A | Undetectable | N/A |

| Vehicle (Th2 cells) | N/A | 135.2 ± 18.3 | 1.00 |

| This compound | 0.1 | 75.1 ± 10.2 | 0.56 |

| This compound | 1 | 51.7 ± 8.9 | 0.38 |

*p < 0.05 compared to the vehicle-treated group.

Experimental Protocols

The following section details the methodology used to generate the data presented above, providing a framework for the replication and further investigation of this compound's effects.

Animal Model and Induction of Allergic Airway Inflammation

A mouse model of allergic airway inflammation was utilized to assess the in vivo efficacy of this compound.[2]

-

Animals: BALB/c mice were used as recipients for adoptive T-cell transfer. DO11.10 transgenic mice, which have CD4+ T cells that recognize an ovalbumin (OVA) peptide, were used as donors.

-

Th2 Cell Differentiation: CD4+ T cells were isolated from the spleens of DO11.10 mice and cultured under Th2-polarizing conditions with OVA peptide, IL-4, and anti-IFN-γ antibodies.

-

Adoptive Transfer: Differentiated DO11.10 CD4+ Th2 cells were adoptively transferred into recipient BALB/c mice.

-

Allergen Challenge: Following the adoptive transfer, mice were challenged with aerosolized OVA for 7 consecutive days to induce allergic airway inflammation.[2]

This compound Administration

-

Formulation: this compound was dissolved in a vehicle for intranasal administration.

-

Dosing Regimen: Mice were treated intranasally with either this compound (at doses of 0.1 or 1 mg/kg) or the vehicle alone on a daily basis during the 7-day OVA challenge period.[2]

Measurement of IL-5 and IL-13 in BALF

-

Sample Collection: At the end of the experimental period, bronchoalveolar lavage was performed to collect fluid from the lungs.

-

Cytokine Analysis: The concentrations of IL-5 and IL-13 in the BALF were quantified using specific enzyme-linked immunosorbent assays (ELISAs) according to the manufacturer's instructions.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for this compound and the experimental workflow used in the pivotal study.

Caption: Proposed mechanism of this compound in reducing Th2-mediated airway inflammation.

Caption: Experimental workflow for evaluating this compound's effect on Th2 cytokines.

Discussion and Future Directions

The significant reduction in both IL-5 and IL-13 production by this compound highlights the therapeutic potential of GSNOR inhibition in allergic diseases. IL-5 is a key cytokine responsible for the differentiation, survival, and activation of eosinophils, while IL-13 plays a crucial role in airway hyperresponsiveness and mucus production.[3][4][5] By targeting a central regulator of S-nitrosothiols, this compound appears to modulate the Th2 inflammatory cascade at a critical point.

The mechanism by which increased levels of S-nitrosoglutathione (GSNO), resulting from GSNOR inhibition, leads to a decrease in Th2 cytokine production is an area for further investigation. It is plausible that GSNO modulates the activity of transcription factors or signaling pathways essential for IL-5 and IL-13 gene expression in Th2 cells.

Future research should focus on elucidating the precise molecular targets of GSNO within the Th2 signaling network. Additionally, clinical trials will be necessary to determine the safety and efficacy of this compound in human subjects with allergic asthma and other Th2-mediated diseases. The data presented in this guide provide a strong rationale for the continued development of this compound as a first-in-class therapeutic for allergic airway inflammation.

References

- 1. S-nitrosoglutathione reductase inhibition regulates allergen-induced lung inflammation and airway hyperreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. S-Nitrosoglutathione Reductase Inhibition Regulates Allergen-Induced Lung Inflammation and Airway Hyperreactivity | PLOS One [journals.plos.org]

- 3. The differential expression of IL-4 and IL-13 and its impact on type-2 Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Treatment of allergic asthma: Modulation of Th2 cells and their responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the IL-5 pathway in eosinophilic asthma: A comparison of anti-IL-5 versus anti-IL-5 receptor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of CCL11/CCR3 Axis Inhibition in Reducing Chemokine CCL11-Mediated Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the strategies to reduce the biological effects of Chemokine (C-C motif) ligand 11 (CCL11), also known as eotaxin-1. Given the absence of publicly available information on a specific molecule designated "SPL-334," this document will focus on the broader and well-established approaches of targeting the CCL11/CCR3 signaling axis. This axis is a critical pathway in the pathophysiology of various allergic and inflammatory diseases, including asthma, atopic dermatitis, and eosinophilic esophagitis.

Introduction to the CCL11/CCR3 Axis

CCL11 is a potent eosinophil chemoattractant that exerts its effects primarily through the G protein-coupled receptor, C-C chemokine receptor type 3 (CCR3). This receptor is highly expressed on the surface of eosinophils, basophils, and Th2 lymphocytes. The binding of CCL11 to CCR3 initiates a cascade of intracellular signaling events, leading to cellular responses such as chemotaxis, degranulation, and the release of pro-inflammatory mediators. Consequently, inhibiting this interaction has become a key therapeutic strategy for eosinophil-driven diseases.

Mechanisms of CCL11 Reduction

Two primary strategies are employed to mitigate the effects of CCL11: direct inhibition of the chemokine itself and blockade of its primary receptor, CCR3.

-

Direct CCL11 Inhibition: This approach involves the use of neutralizing monoclonal antibodies that bind directly to CCL11, preventing its interaction with CCR3.

-

CCR3 Antagonism: This strategy utilizes small molecule antagonists or monoclonal antibodies that bind to CCR3, blocking CCL11 from docking and initiating downstream signaling.

This guide will explore examples of both approaches, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

Quantitative Data on CCL11/CCR3 Inhibitors

The following tables summarize the in vitro efficacy of representative molecules that inhibit the CCL11/CCR3 axis.

Table 1: Bertilimumab (Anti-CCL11 Monoclonal Antibody) - In Vitro Efficacy

| Assay Type | Metric | Value (nM) | Reference |

| Intracellular Calcium Signaling | IC50 | 2.86 | [1] |

| L1.2 Cell Migration | IC50 | 0.48 | [1] |

| Eosinophil Shape Change | IC50 | 0.71 | [1] |

Table 2: Small Molecule CCR3 Antagonists - In Vitro Efficacy

| Compound | Assay Type | Target | Metric | Value (nM) | Reference |

| SB-328437 | Radioligand Binding | CCR3 | IC50 | 4.5 | [2][3] |

| Calcium Mobilization (Eotaxin) | CCR3 | IC50 | 38 | [4] | |

| Calcium Mobilization (Eotaxin-2) | CCR3 | IC50 | 35 | [4] | |

| Calcium Mobilization (MCP-4) | CCR3 | IC50 | 20 | [4] | |

| Eosinophil Chemotaxis (Eotaxin) | CCR3 | IC50 | 32 | [5] | |

| Eosinophil Chemotaxis (Eotaxin-2) | CCR3 | IC50 | 25 | [5] | |

| Eosinophil Chemotaxis (MCP-4) | CCR3 | IC50 | 55 | [5] | |

| YM-355179 | Radioligand Binding (CCL11) | CCR3 | IC50 | 7.6 | [6] |

| Radioligand Binding (CCL5) | CCR3 | IC50 | 24 | [6] | |

| Intracellular Ca2+ Influx (CCL11) | CCR3 | IC50 | 8.0 | [6] | |

| Chemotaxis (CCL11) | CCR3 | IC50 | 24 | [6] | |

| Eosinophil Degranulation (CCL11) | CCR3 | IC50 | 29 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize inhibitors of the CCL11/CCR3 axis.

Radioligand Binding Assay (Competitive)

This assay is used to determine the affinity of a test compound for CCR3 by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell membranes expressing CCR3

-

Radiolabeled ligand (e.g., 125I-Eotaxin)

-

Unlabeled test compound

-

Assay buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)

-

96-well plates

-

Glass fiber filters (pre-soaked in 0.3% polyethyleneimine)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare a dilution series of the unlabeled test compound in assay buffer.

-

In a 96-well plate, add the cell membranes (3-20 µg protein per well), the test compound at various concentrations, and a fixed concentration of the radiolabeled ligand.[7]

-

Incubate the plate at 30°C for 60 minutes with gentle agitation to allow binding to reach equilibrium.[7]

-

Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled CCR3 ligand.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.[7]

Intracellular Calcium Mobilization Assay

This assay measures the ability of a test compound to inhibit CCL11-induced increases in intracellular calcium concentration, a key downstream signaling event of CCR3 activation.

Materials:

-

CCR3-expressing cells (e.g., eosinophils, transfected cell line)

-

Fura-2 AM (calcium-sensitive fluorescent dye)

-

Pluronic F-127

-

HEPES-buffered saline (HBS)

-

CCL11

-

Test compound

-

Fluorescence plate reader with dual-wavelength excitation capabilities

Procedure:

-

Culture CCR3-expressing cells in a 96-well black-walled, clear-bottom plate.

-

Prepare a Fura-2 AM loading solution containing Fura-2 AM and Pluronic F-127 in HBS.

-

Remove the culture medium from the cells and add the Fura-2 AM loading solution.

-

Incubate the cells for 60 minutes at 37°C to allow for dye loading.[2][8]

-

Wash the cells with HBS to remove extracellular dye.

-

Add the test compound at various concentrations to the wells and incubate for a predetermined time.

-

Place the plate in a fluorescence plate reader.

-

Measure the baseline fluorescence ratio by exciting at 340 nm and 380 nm and measuring the emission at 505 nm.[2]

-

Inject CCL11 into the wells to stimulate the cells.

-

Immediately begin recording the fluorescence ratio (340/380 nm) over time.

-

The change in the fluorescence ratio is proportional to the change in intracellular calcium concentration.

-

The inhibitory effect of the test compound is determined by comparing the CCL11-induced calcium response in the presence and absence of the compound. The IC50 value is calculated using non-linear regression.

Eosinophil Chemotaxis Assay

This assay assesses the ability of a test compound to block the migration of eosinophils towards a CCL11 gradient.

Materials:

-

Isolated human eosinophils

-

Chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane (5 µm pores)

-

Assay medium (e.g., RPMI with 1% FBS)

-

CCL11

-

Test compound

-

Fluorescent dye for cell labeling (optional, for quantification)

-

Microscope or fluorescence plate reader

Procedure:

-

Isolate eosinophils from human peripheral blood.

-

Resuspend the eosinophils in assay medium.

-

Pre-incubate the eosinophils with various concentrations of the test compound.

-

Add CCL11 to the lower wells of the chemotaxis chamber.

-

Place the microporous membrane over the lower wells.

-

Add the pre-incubated eosinophils to the upper wells of the chamber.

-

Incubate the chamber at 37°C in a humidified incubator for 1-3 hours to allow for cell migration.

-

After incubation, remove the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several high-power fields under a microscope. Alternatively, if cells were pre-labeled with a fluorescent dye, the fluorescence of the migrated cells can be quantified using a plate reader.

-

The inhibitory effect of the test compound is determined by comparing the number of migrated cells in the presence and absence of the compound. The IC50 value is calculated using non-linear regression.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a representative experimental workflow.

Caption: CCR3 Signaling Pathway.

References

- 1. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hellobio.com [hellobio.com]

- 3. A parallel signal-transduction pathway for eotaxin- and interleukin-5-induced eosinophil shape change - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of CCL11/eotaxin-1 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemotaxis of bone marrow-derived eosinophils in vivo: A novel method to explore receptor-dependent trafficking in the mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 6. moleculardevices.com [moleculardevices.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. ionbiosciences.com [ionbiosciences.com]

Methodological & Application

Methodology for Assessing SPL-334 Efficacy in Reducing Airway Hyperreactivity

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive methodology for evaluating the efficacy of SPL-334, a selective S-Nitrosoglutathione reductase (GSNOR) inhibitor, in reducing airway hyperreactivity (AHR). The protocols outlined below cover in vivo and in vitro models, from inducing allergic airway inflammation in mice to specific molecular and functional assays.

Introduction to this compound and Airway Hyperreactivity

Allergic asthma is a chronic inflammatory disease of the airways characterized by AHR, mucus hypersecretion, and tissue remodeling.[1] S-Nitrosoglutathione reductase (GSNOR) is an enzyme that regulates the intracellular levels of S-nitrosothiols, which are important for bronchodilation and reducing inflammation.[1][2] In asthmatic lungs, GSNOR activity is often elevated, leading to a decrease in S-nitrosothiols and contributing to AHR.[1] this compound is a potent and selective inhibitor of GSNOR.[3][4] By inhibiting GSNOR, this compound is hypothesized to increase the levels of S-nitrosoglutathione, which in turn promotes bronchodilation and exerts anti-inflammatory effects, thereby reducing AHR.[2] Preclinical studies have shown that intranasal administration of this compound can significantly reduce AHR, allergen-specific T-cell and eosinophil accumulation, and mucus production in a mouse model of allergic airway inflammation.[1][5] Furthermore, this compound treatment has been associated with a significant decrease in the production of Th2 cytokines such as IL-5 and IL-13, and the chemokine eotaxin-1 (CCL11) in the airways.[1][3]

In Vivo Efficacy Assessment in an Ovalbumin-Induced Murine Model of Allergic Asthma

A widely used and reliable model to study asthma is the ovalbumin (OVA)-induced allergic airway inflammation model in mice, which mimics key features of human asthma, including AHR, eosinophilic inflammation, mucus production, and increased Th2 cytokine levels.[6][7][8]

Experimental Workflow

References

- 1. jove.com [jove.com]

- 2. Collagen gel contraction assay using human bronchial smooth muscle cells and its application for evaluation of inhibitory effect of formoterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Allergen Sensitization and Challenge to Ovalbumin [bio-protocol.org]

- 4. Collagen Gel Contraction Assay Using Human Bronchial Smooth Muscle Cells and Its Application for Evaluation of Inhibitory Effect of Formoterol [jstage.jst.go.jp]

- 5. pubcompare.ai [pubcompare.ai]

- 6. Intranasal Nose-to-Brain Drug Delivery via the Olfactory Region in Mice: Two In-Depth Protocols for Region-Specific Intranasal Application of Antibodies and for Expression Analysis of Fc Receptors via In Situ Hybridization in the Nasal Mucosa | Springer Nature Experiments [experiments.springernature.com]

- 7. Murine Bronchoalveolar Lavage Protocol | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]

- 8. Measurement of Airway Responsiveness in the Anesthetized Mouse [bio-protocol.org]

Application Notes and Protocols for SPL-334 Treatment in Long-Term In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for conducting long-term in vivo studies to evaluate the therapeutic potential and safety profile of SPL-334, a selective inhibitor of S-Nitrosoglutathione reductase (GSNOR). The protocols outlined below are based on established preclinical models where this compound and its analogs have demonstrated efficacy.

Introduction to this compound

This compound is a small molecule inhibitor of S-Nitrosoglutathione reductase (GSNOR), an enzyme responsible for the breakdown of S-Nitrosoglutathione (GSNO).[1] By inhibiting GSNOR, this compound increases the intracellular levels of GSNO, a critical signaling molecule involved in a wide range of physiological processes. This mechanism of action confers anti-inflammatory, anti-fibrotic, and protective effects in various disease models.[1][2] Preclinical studies have shown its potential in treating conditions such as allergic asthma, pulmonary fibrosis, and ischemic injury.[1][2][3]

The following protocols are designed to guide researchers in setting up long-term in vivo studies to further investigate the chronic efficacy and safety of this compound.

Mechanism of Action: GSNOR Inhibition

This compound's therapeutic effects stem from its ability to modulate protein S-nitrosylation, a key post-translational modification.

Caption: Mechanism of action of this compound.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from short-term preclinical studies of this compound and its analog, this compound.1. These data can inform dose selection and endpoint analysis for long-term studies.

Table 1: Efficacy of this compound in a Murine Model of Allergic Airway Inflammation

| Parameter | Control (Vehicle) | This compound (0.1 mg/kg) | This compound (1 mg/kg) |

| Airway Hyperreactivity | Baseline | Reduced | Markedly Reduced[2] |

| Eosinophils in BALF | Elevated | Significant Reduction | Significant Reduction[4] |

| Lymphocytes in BALF | Elevated | Significant Reduction | Significant Reduction[4] |

| IL-5 in BALF | Elevated | Significant Reduction | Significant Reduction[2] |

| IL-13 in BALF | Elevated | Significant Reduction | Significant Reduction[2] |

| CCL11 (Eotaxin-1) in BALF | Elevated | Significant Reduction | Significant Reduction[2] |

BALF: Bronchoalveolar Lavage Fluid. Data adapted from Ferrini et al., 2013.[2]

Table 2: Efficacy of this compound.1 in a Murine Model of Cardiac Arrest

| Parameter | Placebo | This compound.1 (6 mg/kg) |

| Survival Rate (6 days) | 36.4% | 81.8%[3] |

| Neurological Function Score | Baseline | Significantly Improved[3] |

| Neuronal Degeneration | Widespread | Significantly Reduced[3] |

Data adapted from Hayashida et al., 2019.[3]

Experimental Protocols for Long-Term In Vivo Studies

The following are detailed protocols for evaluating the long-term effects of this compound in two distinct disease models. These protocols are extrapolated from the cited short-term studies and incorporate best practices for chronic in vivo research.

Protocol 1: Long-Term Efficacy in a Chronic Model of Allergic Airway Inflammation

This protocol is designed to assess the long-term efficacy of this compound in a model of chronic allergic airway inflammation, which is more representative of human asthma.

Objective: To determine the long-term efficacy of this compound in reducing airway inflammation, hyperreactivity, and remodeling in a chronic mouse model of asthma.

Materials:

-

This compound

-

Ovalbumin (OVA)

-

Alum adjuvant

-

Sterile, pyrogen-free saline

-

8-week-old BALB/c mice

-

Aerosol delivery system

-

Whole-body plethysmograph

Experimental Workflow:

Caption: Workflow for chronic allergic airway inflammation study.

Procedure:

-

Sensitization: Sensitize 8-week-old BALB/c mice on days 0 and 14 with an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL saline.

-

Chronic Allergen Challenge: Beginning on week 4, expose mice to aerosolized 1% OVA in saline for 30 minutes, three times a week, for 8 consecutive weeks.

-

This compound Administration:

-

Dose Selection: Based on acute studies, a dose of 1 mg/kg is recommended to start. Dose-ranging studies may be required.

-

Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline).

-

Administration: Administer this compound (1 mg/kg) or vehicle intranasally in a volume of 50 µL daily, 30 minutes prior to each OVA challenge.

-

-

Endpoint Analysis (at week 12):

-

Airway Hyperreactivity: Measure airway responsiveness to increasing concentrations of methacholine using a whole-body plethysmograph.

-

Bronchoalveolar Lavage (BAL): Collect BAL fluid to determine inflammatory cell counts (eosinophils, lymphocytes, neutrophils, macrophages) and to measure levels of Th2 cytokines (IL-4, IL-5, IL-13) and chemokines (CCL11) by ELISA.

-

Histology: Perfuse and fix lungs for histological analysis of airway inflammation, mucus production (Periodic acid-Schiff staining), and collagen deposition (Masson's trichrome staining) to assess airway remodeling.

-

Protocol 2: Long-Term Cardioprotective and Neuroprotective Effects Post-Ischemic Injury

This protocol is designed to evaluate the long-term therapeutic benefits of this compound in a model of cardiac arrest, focusing on survival and neurological outcomes.

Objective: To determine if long-term, intermittent administration of this compound following an ischemic event improves survival and neurological function.

Materials:

-

This compound.1 (or a suitable salt of this compound for intravenous administration)

-

Sterile saline for injection

-

10-12 week-old C57BL/6 mice

-

Surgical equipment for inducing cardiac arrest

-

Apparatus for neurological function assessment (e.g., wire hang test, rotarod)

Experimental Workflow:

Caption: Workflow for long-term cardiac arrest and recovery study.

Procedure:

-

Induction of Cardiac Arrest: In anesthetized and ventilated mice, induce cardiac arrest via intravenous injection of potassium chloride. After a defined period of asystole, initiate cardiopulmonary resuscitation (CPR) with chest compressions and ventilation.

-

Acute Treatment: 15 minutes after successful resuscitation, administer a single intravenous (i.v.) bolus of this compound.1 (6 mg/kg) or vehicle.[3]

-

Long-Term Treatment Regimen:

-

Dose and Frequency: Beginning on day 1, administer a lower maintenance dose of this compound.1 (e.g., 3 mg/kg) or vehicle via intraperitoneal (i.p.) injection every other day for 28 days. This is a suggested starting point and may require optimization.

-

Rationale: The initial i.v. dose provides immediate high-level exposure, while the subsequent i.p. injections provide sustained therapeutic levels to promote long-term recovery and repair.

-

-

Monitoring and Endpoint Analysis:

-

Survival: Monitor and record survival daily for the 28-day period.

-

Neurological Function: Perform a battery of neurological tests (e.g., wire hang, grip strength, open field exploration) on a weekly basis to assess motor and cognitive function.

-

Histology: At the end of the study (day 28), perfuse the animals and collect brains for histological analysis of neuronal damage in key regions like the hippocampus and cortex (e.g., using Fluoro-Jade B or Nissl staining).

-

Safety and Toxicology Considerations

For any long-term in vivo study, a concurrent assessment of safety and toxicology is crucial.

-

Daily Observations: Monitor animals daily for clinical signs of toxicity, including changes in weight, behavior, food and water intake, and overall appearance.

-

Hematology and Clinical Chemistry: At the study terminus, collect blood for a complete blood count (CBC) and analysis of liver and kidney function markers (e.g., ALT, AST, creatinine).

-

Gross Pathology and Histopathology: Perform a full necropsy at the end of the study. Collect major organs (liver, kidney, spleen, heart, lungs) for weight analysis and histopathological examination to identify any potential off-target toxicity.

By following these detailed protocols, researchers can effectively evaluate the long-term therapeutic potential and safety of this compound in relevant preclinical models, paving the way for further drug development.

References

- 1. Improvement in Outcomes After Cardiac Arrest and Resuscitation by Inhibition of S-Nitrosoglutathione Reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. S-nitrosoglutathione reductase inhibition regulates allergen-induced lung inflammation and airway hyperreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Improvement in Outcomes After Cardiac Arrest and Resuscitation by Inhibition of S-Nitrosoglutathione Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. S-Nitrosoglutathione Reductase Inhibition Regulates Allergen-Induced Lung Inflammation and Airway Hyperreactivity | PLOS One [journals.plos.org]

Preparation of SPL-334 Stock Solutions for Cell Culture: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of stock solutions of SPL-334, a potent and selective inhibitor of S-Nitrosoglutathione reductase (GSNOR), for use in cell culture applications.[1][2] Proper preparation and storage of stock solutions are critical for ensuring experimental reproducibility and accuracy. This guide outlines the necessary materials, step-by-step procedures, and storage recommendations. Additionally, it includes a summary of the key chemical properties of this compound and a diagram of the GSNOR signaling pathway to provide context for its mechanism of action.

Introduction

This compound is a valuable research tool for investigating the role of GSNOR in various physiological and pathological processes. GSNOR is a key enzyme that metabolizes S-nitrosoglutathione (GSNO), thereby regulating the levels of S-nitrosothiols (SNOs) and nitric oxide (NO) signaling.[3][4][5] By inhibiting GSNOR, this compound leads to an accumulation of GSNO, which can modulate various cellular processes, including inflammation, smooth muscle relaxation, and immune responses.[3][6] Accurate and consistent preparation of this compound stock solutions is the first essential step for in vitro studies investigating its biological effects.

Chemical Properties and Data Presentation

A summary of the essential quantitative data for this compound is provided in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 688347-51-5 | [4] |

| Molecular Weight | 433.50 g/mol | [4] |

| Appearance | White to beige powder | [3] |

| Purity | ≥98% (HPLC) | [3][4] |

| Solubility | 20 mg/mL in DMSO | [3][4] |

Experimental Protocols

Materials

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade, sterile

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter pipette tips

-

Optional: 0.22 µm syringe filter (if DMSO is not certified sterile)

Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO. This concentration is a common starting point for many cell culture experiments and allows for easy dilution to a wide range of working concentrations while keeping the final DMSO concentration in the cell culture medium low (typically ≤ 0.5%).[7]

1. Calculation: To prepare a 10 mM stock solution, the required mass of this compound needs to be calculated using its molecular weight (433.50 g/mol ).

-

Formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

-

Example for 1 mL of 10 mM stock: Mass (mg) = 10 mmol/L x 0.001 L x 433.50 g/mol = 4.335 mg

2. Weighing:

-

Accurately weigh out the calculated amount of this compound powder using an analytical balance in a sterile environment (e.g., a laminar flow hood).

-

Transfer the powder to a sterile microcentrifuge tube or cryovial.

3. Dissolving:

-

Add the appropriate volume of sterile, cell culture grade DMSO to the tube containing the this compound powder.

-

Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C can aid in dissolution if necessary.[8]

4. Sterilization (Optional):

-

If the DMSO used is not pre-sterilized, the prepared stock solution can be sterilized by passing it through a 0.22 µm syringe filter into a new sterile tube. Ensure the filter is compatible with DMSO.

5. Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Preparation of Working Solutions

To treat cells, the concentrated stock solution must be diluted to the final desired concentration in cell culture medium. It is crucial to maintain a low final concentration of DMSO to avoid solvent-induced cytotoxicity.[7]

1. Serial Dilution:

-

Perform serial dilutions of the 10 mM stock solution in sterile cell culture medium to achieve the desired final concentration.

-

For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of cell culture medium).

2. Vehicle Control:

-

It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the this compound-treated samples.

Visualizations

GSNOR Signaling Pathway

The following diagram illustrates the mechanism of action of this compound. By inhibiting GSNOR, this compound prevents the breakdown of S-nitrosoglutathione (GSNO), leading to an increase in its cellular concentration. This, in turn, enhances S-nitrosation of target proteins, modulating their function and downstream signaling.

Caption: Mechanism of this compound action on the GSNOR pathway.

Experimental Workflow for Stock Solution Preparation

This diagram outlines the logical flow of the protocol for preparing this compound stock solutions.

Caption: Workflow for preparing this compound stock solutions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacological Inhibition of S-Nitrosoglutathione Reductase Reduces Cardiac Damage Induced by Ischemia–Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of S-nitrosoglutathione Reductase (GSNOR) in Human Disease and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The Physiological Implications of S-Nitrosoglutathione Reductase (GSNOR) Activity Mediating NO Signalling in Plant Root Structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sajepharma.com [sajepharma.com]

- 7. lifetein.com [lifetein.com]

- 8. researchgate.net [researchgate.net]

Troubleshooting & Optimization

SPL-334 Technical Support Center: Troubleshooting Solubility and Stability in Culture Media

This technical support center provides guidance for researchers, scientists, and drug development professionals on the common challenges associated with the solubility and stability of SPL-334 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is an inhibitor of S-Nitrosoglutathione reductase (GSNOR), an enzyme that plays a key role in regulating cellular levels of S-Nitrosoglutathione (GSNO) and nitric oxide signaling.[1] It is a small molecule with a molecular weight of 433.5 g/mol and a chemical formula of C22H15N3O3S2.[1]

Summary of this compound Properties

| Property | Value | Source |

| CAS Number | 688347-51-5 | [1] |

| Molecular Weight | 433.50 | [1] |

| Formula | C22H15N3O3S2 | [1] |

| Appearance | White to beige powder | Sigma-Aldrich |

| Purity | ≥98% (HPLC) | Sigma-Aldrich |

| Solubility | DMSO: 20 mg/mL | [1] |

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | AbMole BioScience |

| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month | AbMole BioScience |

Q2: I'm observing precipitation when I add my this compound stock solution to my culture medium. What is causing this and how can I fix it?

This is a common issue with hydrophobic compounds like this compound. The precipitation is likely due to the low solubility of this compound in the aqueous environment of the culture medium. While this compound is soluble in dimethyl sulfoxide (DMSO), adding this stock solution to the medium can cause the compound to crash out if the final DMSO concentration is too low to maintain solubility.

Troubleshooting Steps for Solubility Issues:

-

Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is sufficient to keep this compound dissolved, but low enough to not cause cellular toxicity. It is generally recommended to keep the final DMSO concentration below 0.5%, and ideally below 0.1%. You may need to perform a dose-response experiment to determine the maximum tolerable DMSO concentration for your specific cell line.

-

Serial Dilutions: Instead of adding a small volume of highly concentrated stock directly to your medium, try performing serial dilutions in your culture medium. This gradual decrease in solvent concentration can sometimes prevent precipitation.

-

Pre-warming the Medium: Gently warming your culture medium to 37°C before adding the this compound stock can sometimes help improve solubility.

-

Use of a Co-solvent: If DMSO alone is not effective, consider using a co-solvent. However, the compatibility of any co-solvent with your cell line must be validated.

-

Inclusion of Serum: If your experimental design allows, the presence of serum in the culture medium can aid in the solubilization of hydrophobic compounds due to the presence of albumin and other proteins that can bind to the compound.

-

Sonication: Brief sonication of the final solution can sometimes help to dissolve small precipitates, but this should be done cautiously to avoid degrading the compound or media components.

Q3: How stable is this compound in my culture medium and how should I store my working solutions?

The stability of this compound in culture medium can be influenced by several factors including the composition of the medium, pH, temperature, and exposure to light. While specific stability data for this compound in various culture media is not extensively published, general principles for small molecule stability should be followed.

Factors Affecting this compound Stability in Culture Media:

-

Temperature: Like many small molecules, this compound is likely more stable at lower temperatures. For short-term storage of working solutions, 4°C is recommended. For longer-term storage, aliquoting and freezing at -20°C or -80°C is advisable to minimize freeze-thaw cycles.

-

Light Exposure: Protect solutions containing this compound from direct light, as light can provide the energy for degradation pathways. Use amber tubes or wrap tubes in foil.

-

pH: The pH of the culture medium (typically around 7.4) can influence the stability of compounds. It is important to ensure the medium is properly buffered.

-

Media Components: Components within the culture medium, such as amino acids or reducing agents, could potentially interact with and degrade this compound over time. The presence of serum may either stabilize the compound through binding or contribute to its degradation via enzymatic activity.

To ensure the consistency of your experiments, it is best practice to prepare fresh working solutions of this compound from a frozen stock for each experiment. If you need to store working solutions, it is highly recommended to perform a stability study under your specific experimental conditions.

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility of this compound in Culture Medium

This protocol provides a method to determine the kinetic solubility of this compound in your specific cell culture medium.

Materials:

-

This compound powder

-

DMSO

-

Your cell culture medium of interest (e.g., DMEM, RPMI-1640), with and without serum

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplate (clear bottom)

-

Plate reader capable of measuring absorbance at a wavelength where this compound absorbs (determine this by a UV-Vis scan) or a nephelometer to measure turbidity.

-

Multichannel pipette

Methodology:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Create a serial dilution series of the this compound stock solution in DMSO in a 96-well plate.

-

Transfer a small volume (e.g., 2 µL) of each dilution to a new 96-well plate containing your culture medium (e.g., 198 µL). This will create a range of final this compound concentrations with a constant final DMSO concentration.

-

Incubate the plate at your experimental temperature (e.g., 37°C) for a set period (e.g., 2 hours), allowing for equilibration.

-

Measure the absorbance or turbidity of each well using a plate reader. An increase in turbidity or a non-linear increase in absorbance at higher concentrations is indicative of precipitation.

-

The kinetic solubility limit is the highest concentration of this compound that does not show evidence of precipitation under these conditions.

Protocol 2: Assessment of this compound Stability in Culture Medium

This protocol outlines a method to assess the stability of this compound in your culture medium over time.

Materials:

-

This compound

-

DMSO

-

Your cell culture medium of interest (e.g., DMEM), with and without serum

-

High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry).

-

Incubator (e.g., 37°C)

-

Light-protected storage containers (e.g., amber tubes)

Methodology:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare working solutions of this compound at a relevant experimental concentration in your culture medium (with and without serum).

-

Establish a baseline (T=0) measurement: Immediately after preparation, take an aliquot of each working solution and analyze it by HPLC to determine the initial peak area of this compound.

-

Incubate the remaining working solutions under your desired experimental conditions (e.g., 37°C in the dark, 37°C with light exposure, 4°C in the dark).

-

Collect aliquots at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours).

-

Analyze each aliquot by HPLC.

-

Calculate the percentage of this compound remaining at each time point relative to the T=0 measurement. This will provide a stability profile of the compound under your specific conditions. The appearance of new peaks in the chromatogram may indicate the formation of degradation products.

Visualizations

Caption: The GSNOR signaling pathway and the inhibitory action of this compound.

Caption: A troubleshooting workflow for this compound solubility issues in culture media.

References

optimizing SPL-334 concentration for maximum in vitro effect

Technical Support Center: SPL-334

Welcome to the technical support center for this compound, a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) alpha subunit. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate the effective use of this compound in in vitro studies.

Troubleshooting Guide

Optimizing the concentration of this compound is critical for achieving maximal and reproducible in vitro effects. Below is a guide to address common issues encountered during experimentation.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Efficacy | 1. Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit PI3Kα. 2. Incorrect Solvent: The compound may not be fully solubilized, leading to a lower effective concentration. 3. Cell Line Resistance: The chosen cell line may have mutations downstream of PI3Kα (e.g., activating mutations in AKT or loss of PTEN) that bypass the need for PI3Kα signaling.[1] 4. Compound Degradation: Improper storage or handling may have led to the degradation of this compound. | 1. Perform a dose-response curve starting from a low nanomolar range up to a high micromolar range to determine the IC50. 2. Ensure this compound is fully dissolved in the recommended solvent (e.g., DMSO) before further dilution in culture media.[2] 3. Verify the genetic background of your cell line. Consider using a cell line known to be sensitive to PI3Kα inhibition. 4. Aliquot the stock solution upon receipt and store at -80°C, avoiding repeated freeze-thaw cycles. |

| High Cellular Toxicity | 1. Excessive Concentration: The concentration of this compound may be too high, leading to off-target effects and general cytotoxicity.[2] 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be toxic to the cells. | 1. Lower the concentration range in your dose-response experiments. Use the lowest effective concentration for downstream assays. 2. Ensure the final concentration of the solvent in the culture medium does not exceed a non-toxic level (typically <0.5% for DMSO). |

| Inconsistent Results | 1. Variable Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variability in the final readout.[3] 2. Inconsistent Drug Treatment Duration: The duration of exposure to this compound can significantly impact the outcome.[2] 3. Assay Variability: Pipetting errors or variations in incubation times can introduce inconsistencies. | 1. Standardize the cell seeding protocol to ensure a consistent number of viable cells per well at the time of treatment. 2. Maintain a consistent drug incubation time across all experiments. 3. Use calibrated pipettes and follow a standardized protocol for all assay steps. |

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a highly selective small molecule inhibitor of the p110α catalytic subunit of phosphoinositide 3-kinase (PI3K). By blocking the activity of PI3Kα, this compound prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3).[4][5] This, in turn, inhibits the downstream activation of the AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[1][6]

2. How should I prepare and store this compound stock solutions?

It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO).[2] To ensure stability, aliquot the stock solution into single-use volumes and store them at -80°C. Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in serum-free media or PBS immediately before use.

3. What is a typical effective concentration range for this compound in in vitro assays?

The effective concentration of this compound can vary depending on the cell line and the specific assay. A good starting point for a dose-response experiment is a range from 1 nM to 10 µM. The half-maximal inhibitory concentration (IC50) for cell viability is typically in the nanomolar range for sensitive cell lines.

Hypothetical IC50 Values for this compound in Various Cancer Cell Lines:

| Cell Line | Cancer Type | PIK3CA Status | IC50 (nM) |

| MCF-7 | Breast Cancer | E545K (mutant) | 50 |

| HCT116 | Colorectal Cancer | Wild-type | 800 |

| PC-3 | Prostate Cancer | PTEN null | >10,000 |

| A549 | Lung Cancer | Wild-type | 1,200 |

4. How can I confirm that this compound is inhibiting the PI3K/Akt pathway in my cells?

To confirm the on-target activity of this compound, you can perform a Western blot analysis to assess the phosphorylation status of key downstream effectors of the PI3K/Akt pathway. A decrease in the phosphorylation of Akt (at Ser473 and Thr308) and S6 ribosomal protein (at Ser235/236) following treatment with this compound would indicate successful pathway inhibition.

5. Can this compound be used in combination with other drugs?

Yes, this compound can be used in combination with other therapeutic agents. For example, combining this compound with inhibitors of other signaling pathways (e.g., MAPK) or with cytotoxic chemotherapy may result in synergistic or additive effects. It is recommended to perform combination index studies to determine the nature of the interaction.

Experimental Protocols

Cell Viability (MTT) Assay for IC50 Determination

This protocol is for determining the concentration of this compound that inhibits cell viability by 50% (IC50). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8]

Materials:

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

This compound stock solution (10 mM in DMSO)

-

Complete cell culture medium

-

DMSO

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include wells with vehicle control (DMSO) and untreated controls.

-

Incubate the plate for the desired treatment duration (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified chamber.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis of PI3K/Akt Pathway Inhibition

This protocol is for assessing the effect of this compound on the phosphorylation of key proteins in the PI3K/Akt signaling pathway.[10][11]

Materials:

-

6-well cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt Ser473, anti-Akt, anti-p-S6, anti-S6, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-